N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid
Overview
Description
2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) is a chemical compound with the molecular formula C6H16N2O2.H2O4S . It is also known by other names such as Hydroxylamine, N,N’-(tetramethylethylene)bis-, 1 sulfate (1:1) (salt) and 2,3-Bis(hydroxylamino)-2,3-dimethylbutane sulfuric acid salt . This compound is characterized by its unique structure, which includes two hydroxylamine groups attached to a butane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) can be achieved through the reaction of dimethyl ketone and sodium sulfite in water to form 2,3-dimethyltrithio-glucose acid, which is then desulfurized to obtain the target product . This method involves specific reaction conditions such as controlled temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. In chemistry, it serves as an intermediate in the synthesis of various organic compounds, including complex molecules used in pharmaceuticals . In biology, it can be used as a ligand for metal ions, facilitating studies on metal-ligand interactions . Additionally, its unique structure makes it useful in the development of new materials and industrial applications, such as catalysts and polymers .
Mechanism of Action
The mechanism by which 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine groups can participate in redox reactions, altering the oxidation state of metal ions and other substrates . This interaction can influence various biochemical pathways, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
Similar compounds to 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) include other hydroxylamine derivatives such as 2,3-Bis(hydroxyamino)-2,3-dimethylbutane sulfate and Hydroxylamine, N,N’-(tetramethylethylene)bis-, 1 sulfate (1:1) (salt) . These compounds share similar structural features but may differ in their reactivity and specific applications. The uniqueness of 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2.H2O4S/c1-5(2,7-9)6(3,4)8-10;1-5(2,3)4/h7-10H,1-4H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKJBVHRBBGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)NO)NO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065783 | |
Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14538-51-3 | |
Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14538-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.